3-[[3-Chloro-4-(2-morpholin-4-ylethoxy)phenyl]methyl-methylamino]-1,1,1-trifluoropropan-2-ol
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Overview
Description
3-[[3-Chloro-4-(2-morpholin-4-ylethoxy)phenyl]methyl-methylamino]-1,1,1-trifluoropropan-2-ol is a complex organic compound characterized by its unique structure, which includes a trifluoropropanol backbone, a chlorophenyl group, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[3-Chloro-4-(2-morpholin-4-ylethoxy)phenyl]methyl-methylamino]-1,1,1-trifluoropropan-2-ol typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-hydroxybenzaldehyde, morpholine, and 1,1,1-trifluoro-2-propanol.
Formation of the Ether Linkage: The first step involves the reaction of 3-chloro-4-hydroxybenzaldehyde with 2-chloroethylmorpholine under basic conditions to form the ether linkage.
Reductive Amination: The intermediate product is then subjected to reductive amination with methylamine to introduce the methylamino group.
Final Coupling: The final step involves coupling the intermediate with 1,1,1-trifluoro-2-propanol under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming ketones or aldehydes.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The chloro group in the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful in studying enzyme mechanisms and receptor-ligand interactions.
Medicine
Medically, the compound is investigated for its potential therapeutic properties. Its structure suggests it could act as a modulator of biological pathways, making it a candidate for drug development, particularly in the treatment of neurological disorders.
Industry
Industrially, the compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymer science.
Mechanism of Action
The mechanism by which 3-[[3-Chloro-4-(2-morpholin-4-ylethoxy)phenyl]methyl-methylamino]-1,1,1-trifluoropropan-2-ol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit or activate certain enzymes by mimicking or blocking natural substrates, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-(2-morpholin-4-ylethoxy)benzaldehyde: Shares the chlorophenyl and morpholine moieties but lacks the trifluoropropanol backbone.
1,1,1-Trifluoro-2-propanol: Contains the trifluoropropanol structure but lacks the complex aromatic and morpholine groups.
Uniqueness
The uniqueness of 3-[[3-Chloro-4-(2-morpholin-4-ylethoxy)phenyl]methyl-methylamino]-1,1,1-trifluoropropan-2-ol lies in its combination of functional groups, which confer distinct chemical and biological properties. This combination allows for versatile applications across various fields, distinguishing it from simpler analogs.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
3-[[3-chloro-4-(2-morpholin-4-ylethoxy)phenyl]methyl-methylamino]-1,1,1-trifluoropropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClF3N2O3/c1-22(12-16(24)17(19,20)21)11-13-2-3-15(14(18)10-13)26-9-6-23-4-7-25-8-5-23/h2-3,10,16,24H,4-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHYXBXTNFDOOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=C(C=C1)OCCN2CCOCC2)Cl)CC(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClF3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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